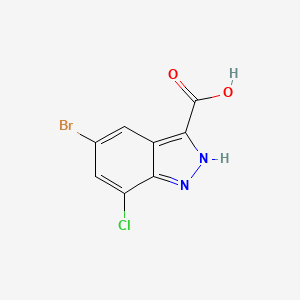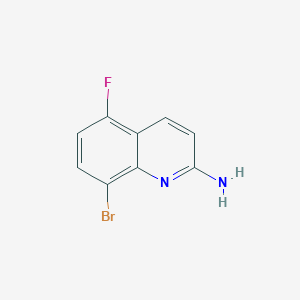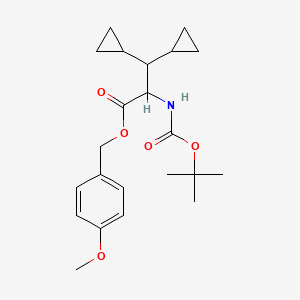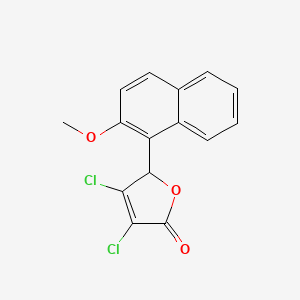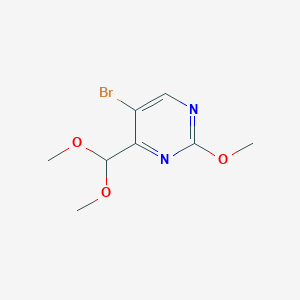
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is a synthetic compound with the molecular formula C8H11BrN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of methoxy and dimethoxymethyl groups. One common method involves the reaction of 4-(dimethoxymethyl)-2-methoxypyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dimethoxymethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include hydroxyl derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxypyrimidine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Dimethoxymethyl)-2-methoxypyrimidine:
Uniqueness
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer specific chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C8H11BrN2O3 |
|---|---|
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
5-bromo-4-(dimethoxymethyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C8H11BrN2O3/c1-12-7(13-2)6-5(9)4-10-8(11-6)14-3/h4,7H,1-3H3 |
InChI-Schlüssel |
BPKZQMBHZOCEDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=N1)C(OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)
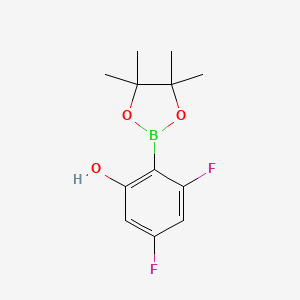
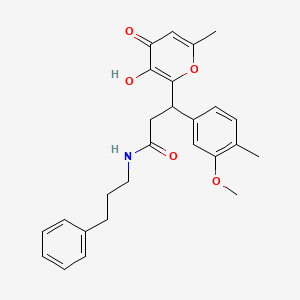


![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
